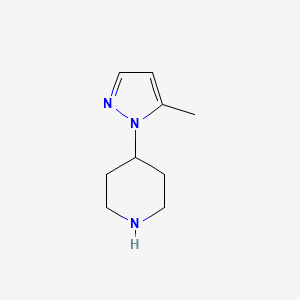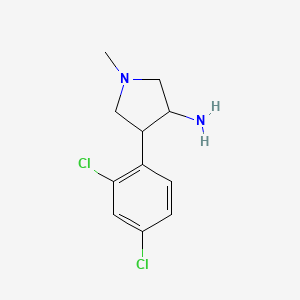
3-Bromo-5-(2-methoxyethyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-(2-methoxyethyl)-1,2,4-oxadiazole is a heterocyclic organic compound that contains a bromine atom, a methoxyethyl group, and an oxadiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(2-methoxyethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a brominated acyl hydrazide with an appropriate nitrile oxide. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents and reagents would be influenced by cost, availability, and environmental considerations.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-5-(2-methoxyethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The oxadiazole ring can be involved in redox reactions, although these are less common.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or vinyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or alkoxide salts. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
Coupling Reactions: Palladium catalysts are often used in coupling reactions, with bases like potassium carbonate or cesium carbonate, and solvents such as toluene or ethanol.
Major Products
The major products of these reactions depend on the specific reagents used. For example, substitution with an amine would yield an amino-oxadiazole, while a Suzuki-Miyaura coupling reaction would produce a biaryl-oxadiazole.
Aplicaciones Científicas De Investigación
3-Bromo-5-(2-methoxyethyl)-1,2,4-oxadiazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Materials Science: The compound is explored for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in various chemical research and industrial applications.
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-(2-methoxyethyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity. The bromine atom can also play a role in halogen bonding, further influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-5-methyl-1,2,4-oxadiazole
- 3-Bromo-5-ethyl-1,2,4-oxadiazole
- 3-Bromo-5-(2-hydroxyethyl)-1,2,4-oxadiazole
Uniqueness
3-Bromo-5-(2-methoxyethyl)-1,2,4-oxadiazole is unique due to the presence of the methoxyethyl group, which can influence its solubility, reactivity, and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties and binding affinities, making it a valuable candidate for specific applications in drug development and materials science.
Propiedades
Fórmula molecular |
C5H7BrN2O2 |
|---|---|
Peso molecular |
207.03 g/mol |
Nombre IUPAC |
3-bromo-5-(2-methoxyethyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C5H7BrN2O2/c1-9-3-2-4-7-5(6)8-10-4/h2-3H2,1H3 |
Clave InChI |
HAXUIDWKMKWJFS-UHFFFAOYSA-N |
SMILES canónico |
COCCC1=NC(=NO1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane hemioxalate](/img/structure/B11784858.png)

![2,7-Difluorobenzo[d]oxazole](/img/structure/B11784874.png)











